4-Chloro-3-cyclopropoxy-5-methylpyridine
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Overview
Description
4-Chloro-3-cyclopropoxy-5-methylpyridine is a chemical compound with the molecular formula C9H10ClNO and a molecular weight of 183.63 g/mol It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position, a cyclopropoxy group at the 3-position, and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-cyclopropoxy-5-methylpyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific solvents, temperature control, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-cyclopropoxy-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
4-Chloro-3-cyclopropoxy-5-methylpyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industrial Chemistry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Biological Research: It serves as a tool compound in studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-Chloro-3-cyclopropoxy-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-cyclopropoxy-5-methylpyridine: This compound has a similar structure but with the chlorine and cyclopropoxy groups at different positions.
4-Chloro-3-methylpyridine: This compound lacks the cyclopropoxy group, making it less complex.
Uniqueness
4-Chloro-3-cyclopropoxy-5-methylpyridine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H10ClNO |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
4-chloro-3-cyclopropyloxy-5-methylpyridine |
InChI |
InChI=1S/C9H10ClNO/c1-6-4-11-5-8(9(6)10)12-7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI Key |
KECAQRNCVBYQIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1Cl)OC2CC2 |
Origin of Product |
United States |
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